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Compound of Interest

Compound Name: 6-Dodecyne

Cat. No.: B1360278 Get Quote

A comprehensive spectroscopic comparison of the alkyne 6-dodecyne and its corresponding

alkene product, 6-dodecene, reveals distinct changes in their molecular fingerprint. This guide

provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by

experimental protocols for the synthesis and analysis of these compounds, offering valuable

insights for researchers in organic synthesis and drug development.

The conversion of an alkyne to an alkene represents a fundamental transformation in organic

chemistry, altering not only the chemical reactivity of the molecule but also its three-

dimensional structure. This guide delves into the spectroscopic differences between 6-
dodecyne and its cis (Z) and trans (E) isomers of 6-dodecene, providing a clear roadmap for

their identification and characterization.

At a Glance: Key Spectroscopic Differences
A summary of the key quantitative spectroscopic data for 6-dodecyne and its corresponding

(Z)- and (E)-6-dodecene isomers is presented below, highlighting the diagnostic changes

observed upon reduction of the triple bond.
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Spectroscopic Data 6-Dodecyne (Z)-6-Dodecene (E)-6-Dodecene

¹H NMR (δ, ppm)
~2.13 (t, 4H), ~1.45

(m, 8H), ~0.90 (t, 6H)

~5.35 (t, 2H), ~2.02

(m, 4H), ~1.30 (m,

8H), ~0.89 (t, 6H)

~5.38 (t, 2H), ~1.95

(m, 4H), ~1.29 (m,

8H), ~0.88 (t, 6H)

¹³C NMR (δ, ppm)
~80.5 (alkynyl), ~31.5,

~22.1, ~19.2, ~13.9

~130.0 (alkenyl),

~29.3, ~27.2, ~22.6,

~14.1

~130.5 (alkenyl),

~32.5, ~29.1, ~22.6,

~14.1

IR (cm⁻¹)
~2200 (C≡C stretch,

weak)

~3020 (=C-H stretch),

~1650 (C=C stretch,

weak)

~3025 (=C-H stretch),

~1670 (C=C stretch,

weak), ~965 (trans

=C-H bend)

Mass Spec (m/z)

166 (M⁺), prominent

fragments at 123, 109,

95, 81

168 (M⁺), prominent

fragments at 125, 111,

97, 83, 69, 55, 41

168 (M⁺), prominent

fragments at 125, 111,

97, 83, 69, 55, 41

Delving into the Spectra: A Detailed Comparison
The transformation from a linear alkyne to a planar alkene introduces significant changes in the

electronic and steric environment of the molecule, which are clearly reflected in their respective

spectra.

¹H NMR Spectroscopy
The most dramatic difference in the ¹H NMR spectra is the appearance of signals in the vinylic

region (δ 5.0-6.0 ppm) for the 6-dodecene isomers, which are absent in 6-dodecyne.

6-Dodecyne: The spectrum is relatively simple, showing a triplet around 2.13 ppm

corresponding to the four protons adjacent to the triple bond.[1] The upfield region consists

of multiplets for the remaining methylene protons and a triplet for the terminal methyl groups.

[1]

(Z)-6-Dodecene: The two vinylic protons appear as a triplet at approximately 5.35 ppm. The

allylic protons are shifted slightly downfield to around 2.02 ppm.
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(E)-6-Dodecene: The vinylic protons of the trans isomer also appear as a triplet, but typically

at a slightly higher chemical shift (around 5.38 ppm) compared to the cis isomer. The allylic

protons are found at approximately 1.95 ppm. The coupling constant between the vinylic

protons is a key diagnostic tool: for (Z)-6-dodecene, it is expected to be in the range of 6-12

Hz, while for (E)-6-dodecene, a larger coupling constant of 12-18 Hz is anticipated.

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction between the sp-hybridized carbons of the

alkyne and the sp²-hybridized carbons of the alkene.

6-Dodecyne: The most downfield signals are from the two equivalent alkynyl carbons,

appearing around 80.5 ppm. The remaining aliphatic carbons resonate at higher fields.

(Z)-6-Dodecene: The two alkenyl carbons give a characteristic signal at approximately 130.0

ppm.[2]

(E)-6-Dodecene: The alkenyl carbons of the trans isomer are also found around 130.5 ppm.

Subtle differences in the chemical shifts of the allylic and other aliphatic carbons can also be

observed between the cis and trans isomers due to steric effects.

Infrared (IR) Spectroscopy
IR spectroscopy highlights the change in the carbon-carbon multiple bond and the appearance

of new vibrational modes in the alkene.

6-Dodecyne: A weak absorption band corresponding to the C≡C stretching vibration is

typically observed around 2200 cm⁻¹.[3][4][5][6] As this is an internal alkyne, there is no

terminal ≡C-H stretch.

(Z)-6-Dodecene: The spectrum shows a weak C=C stretching absorption around 1650 cm⁻¹

and a =C-H stretching band at approximately 3020 cm⁻¹.[7] The out-of-plane bending for a

cis-disubstituted alkene is expected around 700 cm⁻¹, but it can be weak and variable.

(E)-6-Dodecene: Similar to the cis isomer, a weak C=C stretch is observed around 1670

cm⁻¹ and a =C-H stretch around 3025 cm⁻¹. The most diagnostic feature for the trans isomer
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is a strong and characteristic out-of-plane =C-H bending absorption in the region of 960-970

cm⁻¹.

Mass Spectrometry
Mass spectrometry reveals the change in molecular weight and provides insights into the

fragmentation patterns.

6-Dodecyne: The molecular ion (M⁺) peak is observed at m/z 166.[1] Common

fragmentation pathways involve cleavage of the bonds adjacent to the triple bond, leading to

prominent fragments.[8][9][10][11][12][13]

6-Dodecene: Both (Z)- and (E)-isomers have a molecular ion (M⁺) peak at m/z 168,

reflecting the addition of two hydrogen atoms.[14] The fragmentation patterns are similar for

both isomers and are characteristic of long-chain alkenes, with a series of fragment ions

separated by 14 mass units (CH₂).[8][11][13]

Experimental Corner: Synthesis and Analysis
Protocols
The following section details the experimental procedures for the stereoselective synthesis of

(Z)- and (E)-6-dodecene from 6-dodecyne, along with the protocols for their spectroscopic

analysis.

Synthesis of (Z)-6-Dodecene via Lindlar's Catalyst
Hydrogenation
This procedure describes the partial hydrogenation of 6-dodecyne to the corresponding cis-

alkene using a poisoned catalyst.

Materials:

6-dodecyne

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

Hexane
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Hydrogen gas (balloon)

Round-bottom flask

Magnetic stirrer and stir bar

Septum and needles

Procedure:

In a round-bottom flask, dissolve 6-dodecyne (1.0 g, 6.0 mmol) in hexane (20 mL).

Add Lindlar's catalyst (100 mg).

Seal the flask with a septum and purge with hydrogen gas.

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to

remove the catalyst.

Wash the Celite pad with hexane.

Concentrate the filtrate under reduced pressure to yield (Z)-6-dodecene.

Synthesis of (E)-6-Dodecene via Sodium in Liquid
Ammonia Reduction
This dissolving metal reduction provides the trans-alkene with high stereoselectivity.[15]

Materials:

6-dodecyne
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Liquid ammonia

Sodium metal

Anhydrous diethyl ether

Ammonium chloride (solid)

Dry ice/acetone condenser

Procedure:

Set up a three-necked round-bottom flask with a dry ice/acetone condenser and an inlet for

ammonia gas.

Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C.

Add 6-dodecyne (1.0 g, 6.0 mmol) dissolved in a minimal amount of anhydrous diethyl

ether.

Carefully add small pieces of sodium metal (0.3 g, 13 mmol) to the stirred solution until a

persistent blue color is observed.

Stir the reaction mixture for 2-3 hours at -78 °C.

Quench the reaction by the careful addition of solid ammonium chloride until the blue color

disappears.

Allow the ammonia to evaporate overnight.

Add water to the residue and extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure to afford (E)-6-dodecene.

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
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Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

Process the data using appropriate software to obtain chemical shifts (referenced to TMS at

0.00 ppm), integration values, and coupling constants.

Infrared (IR) Spectroscopy:

For liquid samples, a small drop of the neat compound is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly onto the crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands and their frequencies.

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas

chromatography (GC-MS) or direct infusion method.

Employ electron ionization (EI) at 70 eV.

Analyze the resulting mass spectrum to determine the molecular ion peak and the major

fragment ions.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical flow of the spectroscopic comparison between 6-
dodecyne and its reduction products.
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Caption: Logical flow of synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_6975-99-1_1HNMR.htm
https://spectrabase.com/spectrum/JxPUsAm8RJ6
https://cuny.manifoldapp.org/read/organic-chemistry-i/section/8f5edf44-d31e-4c59-9aac-106feb1f4782
https://cuny.manifoldapp.org/read/organic-chemistry-i/section/8f5edf44-d31e-4c59-9aac-106feb1f4782
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://m.youtube.com/watch?v=yIPCYx1V1x0
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.08%3A_Fragmentation_Patterns_in_Mass_Spectrometry
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7206179&Mask=200
https://ns1.almerja.com/more.php?idm=268531
https://www.benchchem.com/product/b1360278#spectroscopic-comparison-between-6-dodecyne-and-its-product-6-dodecene
https://www.benchchem.com/product/b1360278#spectroscopic-comparison-between-6-dodecyne-and-its-product-6-dodecene
https://www.benchchem.com/product/b1360278#spectroscopic-comparison-between-6-dodecyne-and-its-product-6-dodecene
https://www.benchchem.com/product/b1360278#spectroscopic-comparison-between-6-dodecyne-and-its-product-6-dodecene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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